An In-depth Technical Guide to 2,5,6-Trichlorobenzo[d]thiazole
An In-depth Technical Guide to 2,5,6-Trichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,5,6-trichlorobenzo[d]thiazole. The information is curated to support research and development efforts in medicinal chemistry and materials science.
Introduction to Benzothiazoles and 2,5,6-Trichlorobenzo[d]thiazole
The benzothiazole scaffold is a privileged heterocyclic structure found in a wide array of biologically active compounds and functional materials.[1] Its derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The substitution pattern on the benzothiazole ring system, particularly with electron-withdrawing groups like chlorine, can significantly modulate its physicochemical and biological properties.[2]
2,5,6-Trichlorobenzo[d]thiazole is a specific isomer within the trichlorinated benzothiazole family. The presence and position of the three chlorine atoms are expected to influence its reactivity, lipophilicity, and metabolic stability, making it a compound of interest for further investigation in drug discovery and materials science.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₃NS | [3] |
| Molecular Weight | 238.5 g/mol | [3] |
| IUPAC Name | 2,5,6-trichloro-1,3-benzothiazole | [3] |
| CAS Number | 120258-61-9 | [3][4] |
| PubChem CID | 22125400 | [3][4] |
| Appearance | Solid (Predicted) | [3] |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)SC(=N2)Cl | [3] |
| InChI | InChI=1S/C7H2Cl3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H | [3] |
Synthesis of Substituted Benzothiazoles
While a specific, detailed synthesis protocol for 2,5,6-trichlorobenzo[d]thiazole is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established methods for preparing substituted benzothiazoles. The classical and most widely used method for thiazole ring synthesis is the Hantzsch thiazole synthesis.[5] Modern synthetic strategies for benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles or intramolecular cyclization reactions.[6][7]
A plausible synthetic approach for 2,5,6-trichlorobenzo[d]thiazole would likely start from a correspondingly substituted aniline derivative. For instance, a synthetic route could involve the bromocyclization of a substituted aniline with potassium thiocyanate.[8]
Below is a conceptual workflow for the synthesis of a substituted benzothiazole, which could be adapted for 2,5,6-trichlorobenzo[d]thiazole.
Caption: Conceptual diagram of the chemical reactivity of 2,5,6-Trichlorobenzo[d]thiazole.
Potential Applications
Given the known biological activities of benzothiazole derivatives, 2,5,6-trichlorobenzo[d]thiazole serves as a valuable scaffold for the development of novel therapeutic agents and functional materials.
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Medicinal Chemistry: The trichlorinated pattern can enhance lipophilicity, potentially improving cell membrane permeability. The reactivity at the 2-position allows for the introduction of various pharmacophores to explore structure-activity relationships (SAR) for indications such as cancer, infectious diseases, and neurological disorders. [1]* Materials Science: Benzothiazole derivatives have been investigated for their optical and electronic properties. [9]The introduction of chlorine atoms can tune these properties, suggesting potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. [9]
Experimental Protocols
While a specific protocol for 2,5,6-trichlorobenzo[d]thiazole is not available, a general procedure for the synthesis of a substituted benzothiazole from a substituted aniline is provided below as a representative example. This protocol would require optimization for the specific target molecule.
Synthesis of a 6-Substituted 2-Aminobenzothiazole (General Procedure)
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Thiocyanation of Substituted Aniline:
-
Dissolve the appropriately substituted aniline (1.0 eq) in a suitable solvent such as acetic acid.
-
Add potassium thiocyanate (KSCN) (2.0-3.0 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Information
2,5,6-Trichlorobenzo[d]thiazole is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [3][10] Hazard Statements: H302, H315, H319, H335 [3] Precautionary Statements: P261, P305+P351+P338 [3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2,5,6-Trichlorobenzo[d]thiazole is a halogenated heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. Its synthesis can be approached through established methods for substituted benzothiazoles, and its reactivity offers opportunities for further functionalization. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of this and related compounds.
References
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2,5,6-Trichlorobenzo[d]thiazole | CAS 120258-61-9. American Elements. [Link]
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Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. [Link]
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Synthesis and spectral characteristics of N-(1-(t[3][4][11]riazolo[3,4-b]t[3][4][10]hiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. ResearchGate. [Link]
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